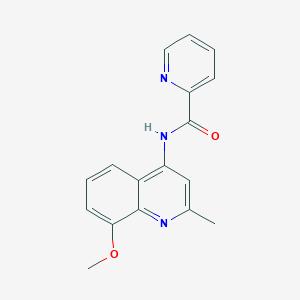

N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis process of “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” is not explicitly mentioned in the search results .Molecular Structure Analysis

The molecular structure of “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” is not directly provided in the search results .Chemical Reactions Analysis

The chemical reactions involving “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” are not detailed in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(8-methoxy-2-methyl-4-quinolinyl)-2-pyridinecarboxamide” are not clearly outlined in the search results .Wissenschaftliche Forschungsanwendungen

- Quinoline-based heterocyclic derivatives, including those containing thiadiazine, thiadiazoles, and triazole moieties, have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Novel pyrazolo[3,4-b]-quinoline derivatives with N-alkyl substitutions have been designed and synthesized .

Antibacterial Activity

Antimicrobial Agents

Nur77 Modulation

Wirkmechanismus

Target of Action

The primary target of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide is Nur77 , a protein that plays a crucial role in the regulation of several cellular processes, including apoptosis, proliferation, and differentiation . Nur77 is a potential target for the treatment of cancer such as hepatocellular carcinoma (HCC) .

Mode of Action

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide interacts with Nur77 by binding to it . This binding can lead to an up-regulation of Nur77 expression and mediate sub-cellular localization of Nur77 . The compound’s interaction with Nur77 induces Nur77-dependent autophagy and endoplasmic reticulum stress .

Biochemical Pathways

The biochemical pathways affected by N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide primarily involve the regulation of apoptosis and autophagy . By binding to Nur77, the compound can induce Nur77-dependent autophagy and endoplasmic reticulum stress, which are upstream of apoptosis .

Result of Action

The binding of N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide to Nur77 results in a broad-spectrum antiproliferative activity against all tested hepatoma cells . It induces apoptosis in hepatocellular carcinoma cell lines . In vivo assays have verified that the compound significantly inhibits xenograft tumor growth .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-10-14(20-17(21)13-7-3-4-9-18-13)12-6-5-8-15(22-2)16(12)19-11/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUYLAWDNPNULW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)NC(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-methoxy-2-methylquinolin-4-yl)pyridine-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)

![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)

![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B4987670.png)

![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4987722.png)

![3-[(4-methylphenyl)thio]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4987723.png)

![3-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4987731.png)